2,4-Dichloro-bis(trifluoromethyl)aniline
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Overview
Description
2,4-Dichloro-bis(trifluoromethyl)aniline is an organic compound with the molecular formula C8H5Cl2F6N. It is characterized by the presence of two chlorine atoms and two trifluoromethyl groups attached to an aniline ring. This compound is known for its applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-bis(trifluoromethyl)aniline typically involves the chlorination of 4-trifluoromethylaniline. The process begins by dissolving 4-trifluoromethylaniline in glacial acetic acid and heating the mixture to around 60°C. Chlorine gas is then bubbled through the solution until the starting material is almost completely consumed. The reaction mixture is cooled, filtered, and washed with water to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified through recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-bis(trifluoromethyl)aniline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of various substituted anilines.
Oxidation: Formation of corresponding nitro or quinone derivatives.
Reduction: Formation of amine derivatives.
Scientific Research Applications
2,4-Dichloro-bis(trifluoromethyl)aniline is used in several scientific research applications:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibition and protein interactions.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of agrochemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 2,4-Dichloro-bis(trifluoromethyl)aniline involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate biological membranes and reach its targets .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dichloro-4-(trifluoromethyl)aniline
- 3,5-Bis(trifluoromethyl)aniline
- 4-(Trifluoromethyl)aniline
Uniqueness
2,4-Dichloro-bis(trifluoromethyl)aniline is unique due to the presence of both chlorine and trifluoromethyl groups on the aniline ring. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity, making it valuable in various applications .
Properties
IUPAC Name |
2,4-dichloro-N,N-bis(trifluoromethyl)aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl2F6N/c9-4-1-2-6(5(10)3-4)17(7(11,12)13)8(14,15)16/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXXZAVNZTJNBKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)N(C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2F6N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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